molecular formula C12H12ClNO2 B8783928 6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE CAS No. 62618-75-1

6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE

Cat. No.: B8783928
CAS No.: 62618-75-1
M. Wt: 237.68 g/mol
InChI Key: BMHBBAMXYZRFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE is a chemical compound that belongs to the class of quinolinones. This compound is characterized by the presence of a 2-chloropropanoyl group attached to the quinolinone core. Quinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE typically involves the acylation of 3,4-dihydroquinolin-2(1H)-one with 2-chloropropanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: On an industrial scale, the production of 2-chloropropanoyl chloride, a key intermediate, can be achieved through the chlorination of propionyl chloride. This process involves the use of chlorine gas in the presence of a catalyst and a free radical trapping agent to improve the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the quinolinone core can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form quinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Often involve oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

    2-Chloropropionic Acid: A simpler analog with similar chemical properties.

    2-Chloropropanoyl Chloride: A key intermediate used in the synthesis of 6-(2-CHLOROPROPANOYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE.

    Quinolin-2(1H)-one: The parent compound without the 2-chloropropanoyl group.

Uniqueness: this compound is unique due to the presence of both the quinolinone core and the 2-chloropropanoyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

62618-75-1

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

6-(2-chloropropanoyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C12H12ClNO2/c1-7(13)12(16)9-2-4-10-8(6-9)3-5-11(15)14-10/h2,4,6-7H,3,5H2,1H3,(H,14,15)

InChI Key

BMHBBAMXYZRFBH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)NC(=O)CC2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 72.5 g (0.544 mol) of AlCl3 in 800 mL of CS2 was stirred under dry N2 while 14.1 mL (20.0 g, 0.177 mol) of 2-chloropropionyl chloride was added followed by 20.0 g (0.136 mol) of 3,4-dihydroquinolin-2(1H)-one. The reaction mixture was refluxed for 4 h at which time a separation of phases was noted. The reaction was quenched by pouring onto ice with vigorous stirring. The pale yellow precipitate which formed was separated by filtration, washed with water and dried overnight over P2O5 to give 27.7 g (91%) of the desired product, m.p. 236.5-238° C.
Name
Quantity
72.5 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

Aluminum chloride (109 g, 817 mmol) was slurried in carbon disulfide (600 mL) and 2-chloropropionyl chloride (16.8 mL, 173.07 mmol) was added. To this mixture was added 3,4-dihydro-2(1H)-quinolone (20.0 g, 135.89 mmol, J. Amer. Chem. Soc., 1944, 66, 1442). The mixture was refluxed for 4 hours, cooled, and the carbon disulfide poured off and discarded. The reddish residue was carefully quenched with ice water which caused the product to solidify. The solids were collected, rinsed well with water, and suctioned dry followed by drying in vacuo. The product weighed 31.37 g (97%) and had mp 205°-206° C. Analysis calculated for C12H12CINO2 : C, 60.64; H, 5.09; N, 5.89. Found: C, 60.20; H, 4.89; N, 5.78.
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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